molecular formula C9H14F2N2O B1381637 Azetidin-3-yl(4,4-difluoropiperidin-1-yl)methanone CAS No. 1893754-26-1

Azetidin-3-yl(4,4-difluoropiperidin-1-yl)methanone

Cat. No.: B1381637
CAS No.: 1893754-26-1
M. Wt: 204.22 g/mol
InChI Key: VJIVXYOBUWWENM-UHFFFAOYSA-N
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Description

Azetidin-3-yl(4,4-difluoropiperidin-1-yl)methanone is a chemical compound with a unique combination of properties that make it attractive for numerous scientific applications. It is also known as 1-(azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride .


Molecular Structure Analysis

The molecular formula of this compound is C9H14F2N2O . The molecular weight is 204.22 .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 323.0±42.0 °C . Its density is predicted to be 1.25±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Transformation

Azetidin-3-yl(4,4-difluoropiperidin-1-yl)methanone, due to its structural complexity, plays a significant role in the field of synthetic and medicinal chemistry. A study by Kiss et al. (2018) highlighted its importance in the synthesis and transformation of functionalized β-amino acid derivatives. The paper described the application of various types of metathesis reactions, including ring-opening, ring-closing, and cross metathesis, to access alicyclic β-amino acids and other densely functionalized derivatives. This process is crucial for developing new types of molecular entities with potential therapeutic applications (Kiss, Kardos, Vass, & Fülöp, 2018).

Pharmacological Properties

The azetidinone nucleus, present in this compound, is recognized for its pharmacological significance. Slim and Thompson (2008) conducted a review on ezetimibe, a synthetic 2-azetidinone, focusing on its role in inhibiting the absorption of sterols, including cholesterol, in the intestine. Despite being well-tolerated, the review noted instances of myopathy associated with ezetimibe, providing insights into its safety profile and therapeutic potential (Slim & Thompson, 2008).

Biotechnological Applications

In the realm of biotechnology, the molecular structure of this compound provides a framework for the production of valuable substances. Methanotrophs, bacteria capable of using methane as their sole carbon source, have been studied for their ability to produce a variety of compounds, including single-cell protein, biopolymers, and soluble metabolites. A paper by Strong, Xie, and Clarke (2015) discussed the potential biotechnological applications of methanotrophs, emphasizing their role in generating value while using methane, a low solubility gas, as a carbon source (Strong, Xie, & Clarke, 2015).

Properties

IUPAC Name

azetidin-3-yl-(4,4-difluoropiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N2O/c10-9(11)1-3-13(4-2-9)8(14)7-5-12-6-7/h7,12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIVXYOBUWWENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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